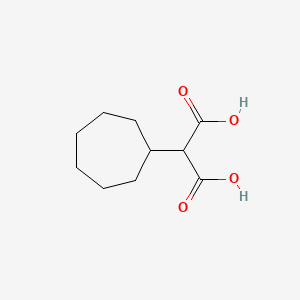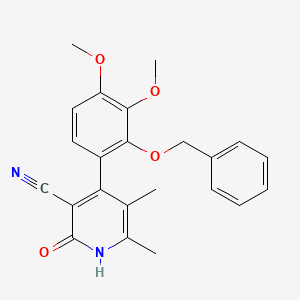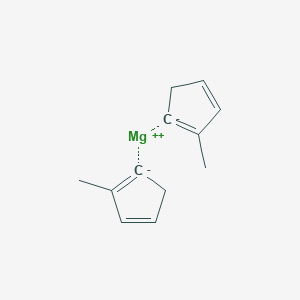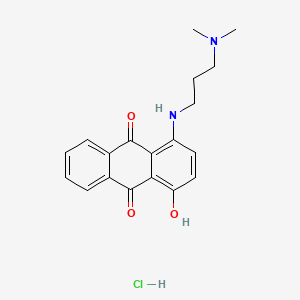![molecular formula C18H16N4O2 B14002903 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea CAS No. 6300-03-4](/img/structure/B14002903.png)
1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea is an organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a furan ring, a phenyl group with a diazenyl substituent, and a urea moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea typically involves the coupling of furfural with urea under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the diazenyl group may produce aniline derivatives .
Aplicaciones Científicas De Investigación
1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has shown potential as an antimicrobial agent against various pathogens.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea involves its interaction with specific molecular targets. The furan ring and diazenyl group play crucial roles in its biological activity. The compound may inhibit bacterial growth by interfering with essential enzymes and metabolic pathways .
Comparación Con Compuestos Similares
1-(Furan-2-ylmethyl)-3-(3-trifluoromethyl-phenyl)-urea: This compound has a similar structure but with a trifluoromethyl group instead of a diazenyl group.
Furfuryl alcohol derivatives: These compounds share the furan ring but differ in their functional groups and applications.
Uniqueness: 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea is unique due to its combination of a furan ring, diazenyl group, and urea moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Propiedades
Número CAS |
6300-03-4 |
|---|---|
Fórmula molecular |
C18H16N4O2 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
1-(furan-2-ylmethyl)-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C18H16N4O2/c23-18(19-13-17-7-4-12-24-17)20-14-8-10-16(11-9-14)22-21-15-5-2-1-3-6-15/h1-12H,13H2,(H2,19,20,23) |
Clave InChI |
XBOKFHURBRUDMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)
![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)

![4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile](/img/structure/B14002844.png)
![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)
![3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002850.png)
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)




![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
